molecular formula C9H11NO2 B162655 2-hydroxy-N,N-dimethylbenzamide CAS No. 1778-08-1

2-hydroxy-N,N-dimethylbenzamide

Cat. No. B162655
CAS RN: 1778-08-1
M. Wt: 165.19 g/mol
InChI Key: UBAYZMJYXBTDBB-UHFFFAOYSA-N
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Description

2-Hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .


Molecular Structure Analysis

The molecular structure of 2-hydroxy-N,N-dimethylbenzamide consists of a benzene ring attached to a carbonyl group (C=O), which is in turn attached to an amide group (NH2). The benzene ring also has a hydroxyl group (OH) attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving 2-hydroxy-N,N-dimethylbenzamide are not available, benzamide derivatives are known to undergo various chemical reactions. For instance, they can participate in acid hydrolysis .


Physical And Chemical Properties Analysis

2-Hydroxy-N,N-dimethylbenzamide has a density of 1.2±0.1 g/cm3, a boiling point of 314.9±25.0 °C at 760 mmHg, and a flash point of 144.3±23.2 °C . It also has a molar refractivity of 46.5±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 143.2±3.0 cm3 .

Scientific Research Applications

Intramolecular Hydrogen Bonding

  • Intramolecular Hydrogen Bonding in N,N-Dimethylbenzamides : The study of intramolecular hydrogen bonding in ortho-substituted N,N-dimethylbenzamides, including o-hydroxy-N,N-dimethylbenzamide, was explored using 1H, 13C NMR, and infrared spectroscopy. This research provides insights into the structural properties and energy levels of hydrogen bonds in these compounds (Fong, 1980).

Metabolic Pathways

  • Metabolism of N,N-Dimethylbenzamides : A study on the metabolism of N,N-dimethylbenzamides by rat liver microsomes revealed the formation of intermediate N-hydroxymethyl-N-methylbenzamide. This research contributes to understanding the metabolic pathways and kinetic deuterium isotope effects in these compounds (Constantino, Rosa, & Iley, 1992).

Chemical Reactions and Synthesis

  • Reactions of N,N-Dimethylbenzamide Compounds : Research on the reactions of N,N-dimethylbenzamide diethylmercaptole with various compounds like amines, hydrazines, and heavy metal salts provides insights into the reactivity and potential applications in synthetic chemistry (Mukaiyama & Yamaguchi, 1966).

  • Synthesis of N,N-Dimethylbenzamide Derivatives : Studies on the synthesis of various N,N-dimethylbenzamide derivatives, like 2-Amino-5-chloro-N,3-dimethylbenzamide, highlight the methodologies and conditions optimal for producing these compounds (Zho, 2014).

Hydration and Solubility Studies

  • Hydration of N,N-Dimethylbenzamide : An infrared spectral study of the hydration of N,N-dimethylbenzamide in dioxane-water mixtures gives insights into the molecular structure of hydrated amides and hydration constants, which are crucial for understanding the solubility and behavior in different solvents (Kobayashi & Matsushita, 1990).

  • Hydrotropic Solubilization of Drugs : A study on the solubilizing ability of N,N-dimethylbenzamide for poorly soluble drugs offers valuable data for pharmaceutical applications, especially in enhancing drug solubility and bioavailability (Kim et al., 2010).

Safety And Hazards

2-Hydroxy-N,N-dimethylbenzamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation and serious eye irritation .

properties

IUPAC Name

2-hydroxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)9(12)7-5-3-4-6-8(7)11/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAYZMJYXBTDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170380
Record name Salicylamide, N,N-dimethyl-
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N,N-dimethylbenzamide

CAS RN

1778-08-1
Record name 2-Hydroxy-N,N-dimethylbenzamide
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Record name Salicylamide, N,N-dimethyl-
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Record name Salicyldimethylamide
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Record name Salicylamide, N,N-dimethyl-
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Record name 2-hydroxy-N,N-dimethylbenzamide
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Record name 2-Hydroxy-N,N-dimethylbenzamide
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Synthesis routes and methods I

Procedure details

To a three neck flask was charged (50.0 g, 190.8 mmol) of 5-bromo-3-nitro-salicylic acid (Davos, 464 Hudson Terrace, Englewood, N.J. 07362), 200 ml of acetonitrile and 14 ml (191.9 mmol) of thionyl chloride. The resulting mixture was heated at 70° C. for 2 hours. The mixture was then cooled to 5-10° C. and a solution of dimethylamine in THF (2M, 210 ml, 2.2 eq.) was added slowly over one hour. The reaction mixture was then warmed to ambient temperature and stirred for another 3 hours. The mixture was mixed with 100 ml of water and acidified with sulfuric acid (2N, 45 ml) to a pH of 2. Additional 800 ml of water was added slowly over one hour while solids product precipitated out from the mixture. The suspension was cooled to 5° C. The solids were filtered and washed with water (200 ml). The wet crude product was recrystallized from 400 ml of hot ethanol to give 44.2 g (80%) of the compound of formula IV(a). Melting point: 181° C.-183° C. 1H NMR (400 MHz, DMSO): δ (ppm) 10.94 (s, 1H), 8.16 (d, 1H, J=2.5 Hz), 7.76 (d, 1H, J=2.5 Hz), 2.9 (br, 6H). 13C NMR (100.62 MHz, DMSO): 164.7, 147.5, 137.6, 135.9, 131.5, 127.4, 110.0, 37.6, 34.3. Anal. calcd. for C9H9BrN2O4 (289.08): C, 37.39; H, 3.14; N, 9.69. Found: C, 37.42; H, 2.90; N, 9.55.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
210 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of 156 g (1.13 mol) of salicylic acid and 471 g (3.96 mol) of thionyl chloride was stirred for 4 hr at 50° C.-60° C. Excess thionyl chloride was distilled off under vacuum, and the residue was additionally dried in vacuum. A solution of this product in 300 mL of dichloromethane was added dropwise with vigorous stirring to a mixture of 270 g (3.31 mol) of dimethylamine hydrochloride and 702 g (6.95 mol) of triethylamine in 1200 mL of dichloromethane for 1 hr at 0° C. The resulting mixture was slowly warmed to room temperature, stirred for 1 hr, and then filtered through glass frit. The precipitate was additionally washed with 300 mL of dichloromethane. The combined filtrate was washed by 5% hydrochloric acid, water, dried over K2CO3, and then evaporated to dryness. The residue was washed with 200 mL of diethyl ether to yield 112 g (60%) of white solid.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
471 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step Two
Quantity
702 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Yield
60%

Synthesis routes and methods III

Procedure details

A mixture of acetylsalicyloyl chloride (3.4 g, 17 mmol) in 120 mL of THF was added dropwise to 30 mL of 40% aqueous dimethylamine (66 mmol). The mixture was stirred at room temperature for 3 hours and then sodium hydroxide (4 g, 0.1 mmol) was added. The mixture was stirred at room temperature for approximately 60 hours and then poured into 20 mL of water, acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried (Na2SO4) and concentrated. The residue was purified on silica gel by flash chromatography eluting with 6% methanol/methylene chloride to give 2-hydroxy-N,N-dimethylbenzamide (2.4 g, 14.53 mmol), m.p. 145°-152° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
33
Citations
W Gonsiorek, X Fan, D Hesk, J Fossetta, H Qiu… - … of Pharmacology and …, 2007 - ASPET
In neutrophils, growth-related protein-α (CXCL1) and interleukin-8 (CXCL8), are potent chemoattractants (Cytokine 14:27–36, 2001; Biochemistry 42:2874–2886, 2003) and can …
Number of citations: 127 jpet.aspetjournals.org
W Ali, SK Rout, S Guin, A Modi… - Advanced Synthesis …, 2015 - Wiley Online Library
An efficient copper‐catalyzed protocol has been developed for the synthesis of carbamates from dialkylformamides and phenols possessing directing groups such as benzothiazole, …
Number of citations: 42 onlinelibrary.wiley.com
JX Che, ZL Wang, XW Dong, YH Hu, X Xie, YZ Hu - RSC advances, 2018 - pubs.rsc.org
CXCR1 and CXCR2 are CXC chemokine receptors (CXCRs), corresponding to cytokines of the CXC chemokine family. CXCR2 was found to be 77% homologous to CXCR1. …
Number of citations: 8 pubs.rsc.org
F García, M McPartlin, JV Morey, D Nobuto, Y Kondo… - 2008 - Wiley Online Library
In the presence of organolithium bases phenyl dialkylcarbamates have previously been shown to undergo facile rearrangement to yield the corresponding salicylamides. However, …
JY Kim, S Kim, R Pinal, K Park - Journal of controlled release, 2011 - Elsevier
Polymer micelles have been used widely for delivery of poorly water-soluble drugs. Such drug delivery, however, has been based primarily on hydrophobic interactions. For better drug …
Number of citations: 78 www.sciencedirect.com
V Vaillant-Coindard, F Chotard, B Théron… - Inorganic …, 2023 - ACS Publications
Ethylene- and phenylene-bridged bis(salicylamidine) ligands have been readily prepared from ethylene or phenylenediamine and iminium chloride derivatives generated in situ from N,…
Number of citations: 3 pubs.acs.org
KM Das, A Thakur - Journal of Heterocyclic Chemistry, 2023 - Wiley Online Library
Abstract Development of an air‐stable and cheap transition metal‐based catalyst for the formation of carbamates via the cross‐coupling reaction of various 2‐carbonyl substituted …
Number of citations: 2 onlinelibrary.wiley.com
J Che, Z Wang, H Sheng, F Huang… - Royal Society …, 2018 - royalsocietypublishing.org
Metastatic cancer is considered a fatal progression of cancer worldwide. It has been shown that a key player in this scenario is the CXC chemokine receptor 2 (CXCR2). To identify …
Number of citations: 28 royalsocietypublishing.org
G Phillips, WJ Guilford, BO Buckman… - Journal of medicinal …, 2002 - ACS Publications
A novel series of diaryloxypyridines have been designed as selective nanomolar factor Xa (fXa) inhibitors for use as anticoagulants. In this paper, we describe our efforts to identify an …
Number of citations: 24 pubs.acs.org
X Zhang, J Luo, Q Li, Q Xin, L Ye, Q Zhu, Z Shi… - European Journal of …, 2021 - Elsevier
Chemokine receptor 2 (CXCR2) is the receptor of glutamic acid–leucine–arginine sequence-contained chemokines CXCs (ELR + CXCs). In recent years, CXCR2-target treatment …
Number of citations: 4 www.sciencedirect.com

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